molecular formula C15H20ClN5O2 B14795070 8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)

8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)

Cat. No.: B14795070
M. Wt: 337.80 g/mol
InChI Key: PAYUTNRAFUQMTK-UHFFFAOYSA-N
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Description

8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted triazine ring and two bicyclic structures containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium bicarbonate or an organic solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, alcohols, and thiols. The reactions are typically carried out under reflux conditions in organic solvents such as 1,4-dioxane or dichloroethane .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with primary amines results in the formation of amino-substituted triazines .

Mechanism of Action

The mechanism of action of 8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) involves its interaction with specific molecular targets. The chloro-substituted triazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is similar to that of other triazine-based compounds used in herbicides and pharmaceuticals .

Properties

Molecular Formula

C15H20ClN5O2

Molecular Weight

337.80 g/mol

IUPAC Name

8-[4-chloro-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C15H20ClN5O2/c16-13-17-14(20-9-1-2-10(20)6-22-5-9)19-15(18-13)21-11-3-4-12(21)8-23-7-11/h9-12H,1-8H2

InChI Key

PAYUTNRAFUQMTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)Cl)N4C5CCC4COC5

Origin of Product

United States

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